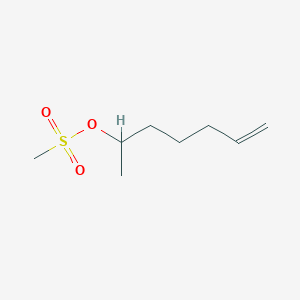

Hept-6-en-2-yl methanesulfonate

CAS No.: 1333212-66-0

Cat. No.: VC2576908

Molecular Formula: C8H16O3S

Molecular Weight: 192.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1333212-66-0 |

|---|---|

| Molecular Formula | C8H16O3S |

| Molecular Weight | 192.28 g/mol |

| IUPAC Name | hept-6-en-2-yl methanesulfonate |

| Standard InChI | InChI=1S/C8H16O3S/c1-4-5-6-7-8(2)11-12(3,9)10/h4,8H,1,5-7H2,2-3H3 |

| Standard InChI Key | RKJPJLRKSQFXCB-UHFFFAOYSA-N |

| SMILES | CC(CCCC=C)OS(=O)(=O)C |

| Canonical SMILES | CC(CCCC=C)OS(=O)(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

Hept-6-en-2-yl methanesulfonate is a sulfonate ester with the molecular formula C₈H₁₆O₃S. This compound features a methanesulfonate (mesylate) group attached to the secondary carbon at position 2 of a seven-carbon chain containing a terminal double bond. The structural positioning of both the mesylate group and the terminal alkene creates a molecule with distinct chemical reactivity at both ends of the carbon chain, making it valuable for various synthetic applications .

Identification Parameters

The compound is registered with specific identification parameters that differentiate it from similar structures. The precise placement of functional groups is critical to its chemical identity and resulting properties.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 1333212-66-0 |

| IUPAC Name | Hept-6-en-2-yl methanesulfonate |

| Molecular Formula | C₈H₁₆O₃S |

| Molecular Weight | 192.28 g/mol |

| InChI | InChI=1S/C8H16O3S/c1-4-5-6-7-8(2)11-12(3,9)10/h4,8H,1,5-7H2,2-3H3 |

| InChIKey | RKJPJLRKSQFXCB-UHFFFAOYSA-N |

| SMILES | CC(CCCC=C)OS(=O)(=O)C |

The compound has been documented in chemical literature and referenced in several research publications, indicating its established presence in organic chemistry research .

Structural Isomerism

It is important to distinguish hept-6-en-2-yl methanesulfonate from its positional isomers, particularly hept-6-en-1-yl methanesulfonate (CAS: 64818-37-7), which has the methanesulfonate group at position 1 instead of position 2. This positional difference significantly affects the compound's reactivity profile and applications in organic synthesis . The secondary carbon attachment in hept-6-en-2-yl methanesulfonate results in different substitution kinetics compared to its primary carbon counterpart.

Physicochemical Properties

Physical State and Appearance

Hept-6-en-2-yl methanesulfonate typically exists as a colorless to pale yellow liquid at room temperature. Like many methanesulfonates, it likely has a slightly viscous consistency with minimal odor .

Thermodynamic Properties

While specific experimental thermodynamic data for hept-6-en-2-yl methanesulfonate is limited in the available literature, some properties can be estimated based on similar methanesulfonate compounds.

Table 2: Physicochemical Properties

NMR Spectroscopy

Typical ¹H NMR features would include:

-

A singlet around δ 3.0 ppm corresponding to the methyl protons of the methanesulfonate group

-

Signals in the δ 5.0-6.0 ppm range for the terminal vinyl protons

-

A multiplet around δ 4.8 ppm for the methine proton at C-2

-

Complex patterns between δ 1.2-2.4 ppm for the remaining methylene and methyl protons

Synthetic Methodologies

General Synthetic Approach

The synthesis of hept-6-en-2-yl methanesulfonate typically follows standard procedures for methanesulfonate preparation. The general approach involves reacting the corresponding alcohol (hept-6-en-2-ol) with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine .

Specific Synthetic Protocol

Based on documented protocols for similar methanesulfonates, a typical synthesis would proceed as follows:

-

Preparation of a solution of hept-6-en-2-ol in an inert solvent (commonly dichloromethane)

-

Addition of a base (triethylamine or pyridine) to neutralize HCl generated during the reaction

-

Dropwise addition of methanesulfonyl chloride at low temperature (0-5°C)

-

Gradual warming to room temperature with continued stirring

-

Purification by conventional methods such as extraction, washing, and column chromatography

Chemical Reactivity

Nucleophilic Substitution Reactions

As a secondary alkyl methanesulfonate, hept-6-en-2-yl methanesulfonate is particularly reactive toward nucleophilic substitution. The methanesulfonate (mesylate) group serves as an excellent leaving group in SN2 reactions due to the ability of the sulfonate to stabilize the negative charge in the transition state .

Typical nucleophiles include:

-

Halides (I⁻, Br⁻, Cl⁻)

-

Cyanides (CN⁻)

-

Azides (N₃⁻)

-

Alkoxides (RO⁻)

-

Thiolates (RS⁻)

-

Amines

Terminal Alkene Reactivity

The terminal alkene functionality at C-6 provides an additional reactive site that can undergo various transformations:

-

Hydroboration-oxidation

-

Epoxidation

-

Hydrogenation

-

Ozonolysis

-

Addition reactions

-

Cross-coupling reactions

This dual functionality makes hept-6-en-2-yl methanesulfonate particularly valuable in multistep synthesis, allowing for selective transformations at either end of the molecule .

Comparative Reactivity

The reactivity of hept-6-en-2-yl methanesulfonate can be compared with related compounds to highlight its distinct chemical behavior.

Table 3: Comparative Reactivity of Related Methanesulfonates

Applications in Organic Synthesis

As a Synthetic Intermediate

Hept-6-en-2-yl methanesulfonate serves as a valuable building block in organic synthesis due to its bifunctional nature. The mesylate group provides a reactive center for nucleophilic substitution, while the terminal alkene offers opportunities for further functionalization .

In Complex Molecule Synthesis

The compound's utility extends to the synthesis of more complex molecular structures, including:

-

Natural product analogues

-

Pharmaceutical intermediates

-

Materials science precursors

-

Specialty chemicals

Research literature indicates its potential application in the synthesis of compounds containing seven-carbon frameworks with specific stereochemistry at C-2 .

Compared to Alternative Leaving Groups

Methanesulfonates generally offer advantages over other leaving groups such as halides or tosylates:

-

Better stability during storage

-

Higher reactivity in substitution reactions

-

Cleaner reaction profiles with fewer side products

-

More controlled stereochemistry in substitution reactions

These properties make hept-6-en-2-yl methanesulfonate preferable in certain synthetic contexts where precise control of reactivity is required .

Analytical Considerations

Chromatographic Analysis

Hept-6-en-2-yl methanesulfonate can be analyzed by standard chromatographic techniques:

-

Gas chromatography (GC) for purity determination

-

High-performance liquid chromatography (HPLC) for isomer separation

-

Thin-layer chromatography (TLC) for reaction monitoring

A typical mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate (typically 9:1 or 8:2 ratio), which provides good separation from related compounds .

Spectroscopic Identification

Confirmation of structure can be achieved through:

-

¹H and ¹³C NMR spectroscopy

-

Infrared spectroscopy (IR) - characteristic S=O stretching bands around 1350-1150 cm⁻¹

-

Mass spectrometry - molecular ion peak at m/z 192 and fragmentation pattern

These analytical methods collectively provide definitive identification of the compound in both research and quality control contexts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume